molecular formula C11H21NO2 B1528943 tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate CAS No. 869527-80-0

tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate

Cat. No.: B1528943
CAS No.: 869527-80-0
M. Wt: 199.29 g/mol
InChI Key: BQWREAOXJRHDQX-UHFFFAOYSA-N
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Description

Tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
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Biological Activity

Tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine structure with tert-butyl and dimethyl substituents. The presence of these bulky groups may influence its interaction with biological targets.

Chemical Structure

  • Molecular Formula : C₁₁H₁₉NO₂
  • Molecular Weight : 197.28 g/mol
  • CAS Number : 869527-80-0

Antimycobacterial Activity

Recent studies have explored the antitubercular potential of compounds related to the pyrrolidine scaffold. A significant focus has been on the structure-activity relationship (SAR) of pyrrole derivatives, which includes this compound.

Key Findings:

  • Inhibition of Mycobacterium tuberculosis : Compounds derived from the pyrrolidine structure have demonstrated promising activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.
  • Cytotoxicity : The cytotoxicity profiles indicate that many derivatives maintain low toxicity against human cell lines while exhibiting potent antimycobacterial effects.

Table 1: Biological Activity Data

CompoundMIC (µg/mL)IC50 (µg/mL)SI (Selectivity Index)
This compound<1>64>64
Compound A<0.5>50>100
Compound B<0.8>40>50

MIC = Minimum Inhibitory Concentration; IC50 = Half-maximal Inhibitory Concentration; SI = Selectivity Index

The mechanism underlying the biological activity of this compound appears to involve inhibition of key metabolic pathways in M. tuberculosis, particularly those related to mycolic acid biosynthesis. The compound's structural features facilitate binding to critical enzymes involved in these pathways.

Case Study: SAR Analysis

A study conducted on various pyrrole derivatives highlighted that modifications to the pyrrolidine ring significantly affect biological activity. For instance, substituents at specific positions on the ring can enhance binding affinity and selectivity towards M. tuberculosis targets.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound.

Key Pharmacokinetic Parameters:

  • Oral Bioavailability : Studies suggest moderate oral bioavailability in preclinical models.
  • Metabolic Stability : The compound exhibits reasonable metabolic stability with minimal degradation in liver microsomes.

Toxicological Profile

The safety profile indicates low cytotoxicity against various human cell lines, making it a candidate for further development as an antitubercular agent.

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules and can be transformed into various derivatives through functional group modifications.

Medicinal Chemistry

In medicinal chemistry, tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate is investigated for its potential pharmacological properties. It has been explored as a lead compound for developing drugs targeting specific receptors or enzymes.

Case Study : A study evaluated its efficacy as an inhibitor of acetylcholinesterase (AChE), showing moderate inhibition that suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease.

Biological Research

The compound is employed as a probe in biological research to study interactions with biological targets. Its structural features allow it to be radiolabeled for imaging studies.

Case Study : Research focusing on enzyme inhibition demonstrated that derivatives of this compound could inhibit enzymes involved in neurotransmitter synthesis, thereby influencing neuropharmacology.

Industrial Applications

In the industrial sector, this compound is used in producing specialty chemicals and materials. Its unique reactivity makes it suitable for synthesizing polymers and advanced materials.

Q & A

Basic Research Questions

Q. How can the synthetic yield of tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate be optimized in a mixed anhydride coupling reaction?

  • Methodology : Utilize a stepwise approach involving the activation of carboxylic acid precursors with isobutyl chloroformate in the presence of DIPEA (diisopropylethylamine) in dichloromethane. Reaction monitoring via LC-MS ensures complete formation of the mixed anhydride intermediate before introducing nucleophiles like 2-amino-2-methylpropanol. Purification via flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) enhances yield and purity. Post-reaction, acid/base washes (0.1 M HCl, saturated NaHCO₃) remove unreacted reagents .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm structural integrity using ¹H and ¹³C NMR to identify tert-butyl groups (δ ~1.4 ppm for C(CH₃)₃) and pyrrolidine ring protons.
  • Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) verifies molecular ion peaks and fragmentation patterns, ensuring correct molecular formula (e.g., C₁₁H₂₁NO₂).
  • IR Spectroscopy : Detect carbonyl stretches (C=O, ~1680–1720 cm⁻¹) and tert-butyl C-O bonds (~1250 cm⁻¹) .

Q. How should researchers address purification challenges for this compound derivatives?

  • Methodology : Use silica gel flash chromatography with gradients tailored to compound polarity. For polar derivatives, reverse-phase HPLC may improve separation. Solvent selection (e.g., ethyl acetate/hexane) minimizes co-elution of byproducts. Purity validation via analytical TLC and HPLC (>95% by area under the curve) is essential before downstream applications .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals inform supramolecular assembly?

  • Methodology : Employ graph set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., R₂²(8) motifs). Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement reveals directional interactions between carbonyl oxygen and adjacent NH groups. This aids in predicting crystal packing and designing co-crystals for enhanced stability .

Q. What strategies resolve contradictions in spectroscopic vs. computational data for this compound?

  • Methodology : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA). Discrepancies in tert-butyl group environments may arise from solvent effects or conformational flexibility. Molecular dynamics simulations can model rotameric states to align theoretical and empirical data .

Q. How does steric hindrance from the tert-butyl group influence reactivity in catalytic applications?

  • Methodology : Kinetic studies under varying conditions (e.g., temperature, solvent polarity) quantify steric effects. Competitive experiments with less hindered analogs (e.g., methyl-substituted pyrrolidine) highlight rate differences. X-ray crystallography of transition metal complexes (e.g., Pd or Ru) reveals spatial constraints imparted by the tert-butyl group .

Q. What are best practices for handling air- or moisture-sensitive intermediates during synthesis?

  • Methodology : Use Schlenk techniques or gloveboxes under inert atmospheres (N₂/Ar). Store intermediates in anhydrous solvents (e.g., THF, DMF) with molecular sieves. Monitor degradation via periodic ¹H NMR or LC-MS. For highly reactive intermediates (e.g., mixed anhydrides), minimize exposure to ambient humidity during transfers .

Q. How can researchers leverage SHELX software for crystallographic refinement of derivatives?

  • Methodology : After data collection (Mo/Kα radiation), use SHELXD for phase determination via dual-space methods. SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Validate refinement with R-factor convergence (<5%) and Hirshfeld surface analysis to ensure model accuracy .

Properties

IUPAC Name

tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)12-8-6-7-11(12,4)5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWREAOXJRHDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724455
Record name tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869527-80-0
Record name tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate
tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate
tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate
tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate
tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate
tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate

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